molecular formula C13H25N3O3 B7984593 (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B7984593
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: UEAYOIYYAQLFEQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine derivative featuring a tert-butyl carbamate protective group at the 1-position and a methyl-amino-acetyl substituent at the 3-position in the (R)-configuration. The tert-butyl ester enhances stability and solubility in organic synthesis, while the amino-acetyl moiety may contribute to biological interactions, such as enzyme inhibition or receptor binding. Such derivatives are frequently employed as intermediates in pharmaceutical research, particularly in the development of protease inhibitors or kinase-targeted therapies .

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYOIYYAQLFEQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a compound with potential therapeutic applications due to its structural features, which include a piperidine ring and amino-acetyl functionalities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H25N3O3
  • Molecular Weight : 271.3559 g/mol
  • CAS Number : 1354016-05-9
  • IUPAC Name : tert-butyl (3R)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate

Biological Activity Overview

The biological activity of (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antiviral Activity :
    • The compound has shown promising results against certain viruses, including activity against the herpes simplex virus (HSV). Its mechanism appears to involve inhibition of viral replication, although specific pathways remain to be fully elucidated .
  • Anticonvulsant Properties :
    • Research indicates that derivatives of this compound may possess anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance efficacy against seizure models .
  • Cytotoxicity and Anticancer Potential :
    • Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted, particularly in studies involving Jurkat and A-431 cell lines .
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds similar to (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The precise mechanisms by which (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, it is believed that the following interactions play a crucial role:

  • Receptor Binding : The compound may interact with specific receptors involved in neurotransmission and inflammation.
  • Enzymatic Inhibition : It may inhibit enzymes critical for viral replication or cancer cell survival.

Data Table of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AntiviralHSV-infected Vero cellsInhibition of viral replication
AnticonvulsantSeizure modelReduction in seizure frequency
CytotoxicityJurkat cellsInduction of apoptosis
Anti-inflammatoryMacrophage modelDecreased inflammatory markers

Case Studies

  • Antiviral Study :
    A study evaluated the effectiveness of (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester against HSV. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent against herpes infections.
  • Cytotoxicity Evaluation :
    In vitro assays were conducted on Jurkat and A-431 cell lines to assess cytotoxicity. The compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer drug.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Core

Cyclopropyl-Amino Substituent
  • Compound: (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (PubChem)
  • Key Difference: Cyclopropyl group replaces methyl in the amino-acetyl side chain.
Thiophene-Carbonyl Substituent
  • Compound: (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-25-0)
  • Key Differences :
    • Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
    • Thiophene-carbonyl substituent introduces aromaticity and sulfur atoms.
  • Impact : Pyrrolidine’s smaller ring size may restrict spatial orientation, while the thiophene group could enhance π-π interactions in drug-receptor binding .

Amino Acid-Derived Side Chains

Branched Amino Acid Substituent
  • Compound: (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0)
  • Molecular Formula : C₁₅H₂₉N₃O₃
  • Key Difference: Branched 3-methyl-butyryl group replaces the linear amino-acetyl chain.
  • Impact : Increased hydrophobicity (LogP ~1.9) due to the branched chain may improve membrane permeability but reduce aqueous solubility .
Carbamic Acid Derivative
  • Compound: [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Key Difference : Carbamic acid replaces the acetyl group.
  • Impact : The carbamate linkage may confer resistance to enzymatic hydrolysis, enhancing metabolic stability .

Aromatic and Heterocyclic Modifications

Aminophenyl Substituent
  • Compound: (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1263284-59-8)
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Difference: Aromatic 4-aminophenyl group replaces the amino-acetyl side chain.
  • Impact : The aromatic ring enhances lipophilicity (LogP ~2.5) and enables π-stacking interactions, useful in kinase inhibitor design .
Nitropyrimidine Substituent
  • Compound: tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate (Patent Example)
  • Key Difference : Nitropyrimidine ring introduces electron-withdrawing groups.
  • Impact : The nitro group may increase reactivity in nucleophilic substitution reactions, while the pyrimidine core could mimic purine bases in targeting nucleotide-binding proteins .

Physicochemical Property Comparison

Compound (CAS) Molecular Formula Molecular Weight Key Substituent LogP PSA (Ų) Notable Properties
Target Compound C₁₃H₂₅N₃O₃ 283.36 Methyl-amino-acetyl ~1.5 ~80 Moderate solubility, stable ester
(S)-3-((S)-2-Amino-3-methyl-butyryl) [5] C₁₅H₂₉N₃O₃ 299.41 Branched amino acid 1.916 81.86 High hydrophobicity
tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl) [9] C₁₃H₂₄N₂O₄ 272.34 Methoxy-oxoethyl 1.916 81.86 Enhanced polarity
4-[4-[6-Amino-5-...] [3] C₂₆H₃₀Cl₂FN₅O₃ 550.45 Dichloro-fluorophenyl pyridinyl N/A N/A High molecular weight, bulky

Stereochemical Considerations

The (R)-configuration in the target compound and analogs like CAS 1401668-72-1 is critical for enantioselective interactions. For example, the (S,S)-stereochemistry in CAS 864754-29-0 demonstrates how minor stereochemical changes can drastically alter biological activity or metabolic pathways.

Vorbereitungsmethoden

Core Synthesis Strategy

The compound is synthesized via a four-step sequence:

  • Boc Protection of Piperidine : Introduction of the tert-butyl carbamate group at the piperidine nitrogen.

  • Methylamination : Selective methylation of the 3-amino group on the piperidine ring.

  • Chloroacetylation : Acylation with 2-chloroacetyl chloride.

  • Amination : Nucleophilic substitution of the chloro group with an amino moiety.

A representative pathway is outlined below:

(R)-3-AminopiperidineBoc2O, DMAP(R)-1-Boc-3-aminopiperidineCH3I, K2CO3(R)-1-Boc-3-(methylamino)piperidine\text{(R)-3-Aminopiperidine} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{(R)-1-Boc-3-aminopiperidine} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{(R)-1-Boc-3-(methylamino)piperidine}
ClCH2COCl, Et3N(R)-1-Boc-3-[(2-chloroacetyl)-methylamino]piperidineNH3,ΔTarget Compound\xrightarrow{\text{ClCH}2\text{COCl, Et}3\text{N}} \text{(R)-1-Boc-3-[(2-chloroacetyl)-methylamino]piperidine} \xrightarrow{\text{NH}_3, \Delta} \text{Target Compound}

Alternative Pathways

  • Single-Pot Amination : Direct coupling of 2-aminoacetyl chloride with (R)-1-Boc-3-(methylamino)piperidine under Schotten-Baumann conditions (yield: 68–72%).

  • Enzymatic Resolution : Use of lipases to resolve racemic intermediates, achieving >98% enantiomeric excess (ee).

Critical Reaction Parameters

Boc Protection (Step 1)

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

  • Conditions : Anhydrous dichloromethane, 0°C → room temperature, 12–16 hours.

  • Yield : 89–93% after silica gel chromatography (ethyl acetate/hexane = 1:4).

Methylamination (Step 2)

  • Reagents : Methyl iodide, potassium carbonate.

  • Solvent : Dimethylformamide (DMF), 50°C, 6 hours.

  • Challenges : Over-alkylation minimized by using 1.1 equivalents of CH₃I.

Chloroacetylation (Step 3)

  • Reagents : 2-Chloroacetyl chloride, triethylamine.

  • Conditions : Tetrahydrofuran (THF), −20°C, 2 hours.

  • Side Reactions : Formation of N-chloroamide byproducts (<5%).

Amine Substitution (Step 4)

  • Reagents : Ammonia (7N in methanol).

  • Conditions : Sealed vessel, 60°C, 24 hours.

  • Purification : Ion-exchange chromatography (Dowex 50WX8), yielding 80–85% pure product.

Industrial-Scale Optimization

Solvent and Temperature Control

StepSolvent SystemTemperature RangeKey Outcome
Boc ProtectionCH₂Cl₂0–25°CPrevents Boc migration
MethylaminationDMF50–55°CMaximizes mono-methylation
ChloroacetylationTHF−20°C to −10°CReduces epimerization
Amine SubstitutionMeOH/NH₃60–65°CAccelerates SN2 displacement

Data adapted from patent US20100029941A1 and VulcanChem protocols.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Use of tetrabutylammonium bromide (TBAB) in methylamination improves reaction rate by 40%.

  • Microwave Assistance : Chloroacetylation time reduced from 2 hours to 20 minutes (80 W, 100°C).

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.98 (s, 3H, N-CH₃), 3.45–3.70 (m, 4H, piperidine), 4.10 (d, J = 5.6 Hz, 2H, CH₂NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1160 cm⁻¹ (Boc).

Chromatographic Purity

MethodColumnMobile PhaseRetention Time (min)Purity
HPLCC18Acetonitrile/H₂O (70:30)8.298.5%
UPLCHSS T30.1% TFA in H₂O/MeCN5.699.1%

Challenges and Mitigation Strategies

Epimerization Risks

  • Cause : Base-mediated racemization during chloroacetylation.

  • Solution : Strict temperature control (−20°C) and use of non-polar solvents (THF over DMF).

Byproduct Formation

  • N-Chloroamide : Generated via over-acylation; suppressed by limiting chloroacetyl chloride to 1.05 equivalents.

  • Di-Methylated Piperidine : Controlled via stepwise addition of methyl iodide.

Green Chemistry Considerations

  • Solvent Recycling : THF and methanol recovered via distillation (85–90% efficiency).

  • Catalyst Replacement : Transitioning from DMAP to immobilized lipases for Boc protection reduces waste .

Q & A

What are the key synthetic methodologies for preparing (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the amino-acetyl group to the piperidine ring using reagents like EDC/HOBt or DCC under anhydrous conditions .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .
  • Temperature and solvent control : Reactions are often conducted at 0–25°C in polar aprotic solvents (e.g., DMF, THF) to minimize side reactions .
    Yield optimization requires precise control of stoichiometry, catalyst selection (e.g., palladium for cross-coupling steps), and purification via column chromatography .

How can researchers validate the stereochemical purity and structural integrity of this compound?

Basic Research Question
Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), piperidine ring protons, and methyl-amino linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Chiral HPLC : To assess enantiomeric purity, especially critical for (R)-configured derivatives .

What are the common chemical transformations of this compound in medicinal chemistry applications?

Basic Research Question
The compound serves as a versatile intermediate for:

  • Deprotection of the Boc group : Using TFA or HCl/dioxane to generate a free amine for further functionalization .
  • Nucleophilic substitutions : Reacting the methyl-amino group with electrophiles (e.g., alkyl halides) to introduce diverse substituents .
  • Reductive amination : To modify the amino-acetyl moiety for library synthesis .
    Reagents like LiAlH4_4 (reduction) and KMnO4_4 (oxidation) are employed for specific transformations .

How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Advanced Research Question
Strategies include:

  • Continuous flow synthesis : Enhances mixing and heat transfer, reducing side reactions in Boc protection/amide coupling steps .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, with solvent optimization (e.g., ethanol vs. THF) to improve turnover .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, reagent equivalents) to identify optimal conditions .
    Yield improvements are validated via LC-MS and 1^1H NMR to quantify byproducts .

How should contradictory data on the biological activity of structural analogs be resolved?

Advanced Research Question
Contradictions arise from:

  • Substituent effects : Minor structural variations (e.g., cyclopropyl vs. methyl groups) alter binding to targets like enzymes or receptors .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms used in activity studies .
    Resolution involves:
  • Comparative docking studies : Using software like AutoDock to predict binding modes of analogs .
  • Dose-response profiling : EC50_{50}/IC50_{50} determination across multiple assays to isolate structure-activity relationships (SAR) .

What methodologies are used to assess the compound’s interactions with biological targets?

Advanced Research Question
Approaches include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) with purified proteins .
  • Fluorescence polarization assays : For competitive binding studies using fluorescently labeled ligands .
  • In vitro metabolic stability : Incubation with liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .
    Data interpretation requires normalization to controls (e.g., known inhibitors) and statistical validation (p < 0.05) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.